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Compound of Interest

Compound Name: Deltorphin I

Cat. No.: B058414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, origin, and

biochemical characterization of Deltorphin I, a potent and highly selective delta-opioid receptor

agonist isolated from the skin of frogs belonging to the genus Phyllomedusa.

Introduction
Deltorphin I is a naturally occurring heptapeptide with the amino acid sequence Tyr-D-Ala-

Phe-Asp-Val-Val-Gly-NH₂.[1] It was discovered as part of a family of "deltorphins," so named

for their exceptional affinity and selectivity for the delta (δ)-opioid receptor.[2][3] Found in the

skin secretions of the Amazonian frog Phyllomedusa bicolor, Deltorphin I and its congeners

represent a fascinating example of natural product drug discovery, offering a unique molecular

scaffold for the development of novel analgesics and other therapeutics targeting the delta-

opioid system.[2][4][5] What makes Deltorphin I particularly remarkable is the presence of a D-

alanine residue at the second position, a feature that is not directly encoded in the genetic

template and arises from a post-translational modification of an L-alanine residue.[6] This

modification is crucial for its high receptor affinity and selectivity.

Discovery and Origin
The discovery of Deltorphin I was the culmination of research into the rich variety of bioactive

peptides present in the skin of Phyllomedusa frogs.[2][4] These frogs produce a complex

mixture of peptides as a chemical defense mechanism. The initial identification of deltorphins
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was guided by the investigation of the genetic precursors of another related peptide,

dermorphin. Analysis of a cDNA library from the skin of Phyllomedusa sauvagei suggested the

existence of other, related peptides.[6] Subsequently, extracts from the skin of Phyllomedusa

bicolor were found to contain two such peptides, [D-Ala²]deltorphin I and II.[2]

Biosynthesis and the D-Amino Acid Enigma
The presence of a D-amino acid in a peptide of ribosomal origin is a rare and intriguing

phenomenon. Genetic analysis of the precursors for Deltorphin I, deduced from cloned cDNAs

from the skin of Phyllomedusa bicolor, revealed that the codon for the D-alanine at position 2

is, in fact, a standard codon for L-alanine (GCG).[6] This discovery provided conclusive

evidence for a post-translational enzymatic conversion of an L-amino acid to its D-isomer within

the peptide chain. This process is critical for the peptide's biological activity, as the L-alanine-

containing counterpart of Deltorphin I is significantly less active.

Physicochemical and Pharmacological Properties
Deltorphin I is a linear heptapeptide with a C-terminal amidation. Its structure and properties

are summarized in the table below.

Property Value

Amino Acid Sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂

Molecular Formula C₃₇H₅₂N₈O₁₀

Molecular Weight 768.87 g/mol

CAS Number 122752-15-2

Receptor Target Delta-opioid receptor (δOR)

Activity Potent and highly selective agonist

Quantitative Data Summary
The following tables summarize the quantitative data regarding the binding affinity and

functional potency of Deltorphin I and its derivatives.
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Table 1: Receptor Binding Affinity

Ligand Receptor Kᵢ (nM) K D (nM)
Selectivity
(μ/δ Kᵢ ratio)

Reference

[¹²⁵I][D-

Ala²]deltorphi

n-I

δ-opioid - 0.5 1388 [7]

Deltorphin A

(analog)
δ-opioid - - High [8]

Table 2: In Vitro and In Vivo Potency

Assay Compound EC₅₀ / ED₅₀ Conditions Reference

[³⁵S]GTPγS

Binding

NFEPP (pH-

dependent

agonist)

Log EC₅₀ = -6.94

(pH 6.5)

HEK293 cells

expressing MOR
[9]

Tail-Flick Test

Deltorphin I-5-

methoxytryptami

ne

Effective at 5, 50

nmol/kg (i.c.v.)
Mice [10]

Tail-Flick Test Deltorphin I 20 µ g/mouse Mice [11]

Tail-Immersion

Test

Deltorphin

analogs (DK-4,

DEL-6)

Effective at 5, 10,

20 nmol (i.c.v.)
Rats [12]

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation,

characterization, and functional analysis of Deltorphin I.

Isolation of Deltorphin I from Phyllomedusa bicolor Skin
This protocol is a synthesized procedure based on established methods for purifying peptides

from amphibian skin.
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Extraction:

Excise the dorsal skin of Phyllomedusa bicolor and immediately immerse in methanol.

Homogenize the skin in methanol and then centrifuge to pellet the tissue debris.

Collect the supernatant and dry it under vacuum.

Re-dissolve the dried extract in a minimal volume of 0.1% trifluoroacetic acid (TFA) in

water.

Partial Purification:

Apply the re-dissolved extract to a C18 Sep-Pak cartridge pre-equilibrated with 0.1% TFA.

Wash the cartridge with 0.1% TFA to remove salts and hydrophilic impurities.

Elute the peptides with a stepwise gradient of acetonitrile in 0.1% TFA (e.g., 20%, 40%,

60%, 80% acetonitrile).

Collect the fractions and dry them under vacuum.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

Re-dissolve the dried fractions from the Sep-Pak elution in 0.1% TFA.

Inject the sample onto a semi-preparative C18 RP-HPLC column (e.g., Vydac 218TP510).

Elute the peptides using a linear gradient of acetonitrile in 0.1% TFA. A typical gradient

would be from 10% to 60% acetonitrile over 60 minutes at a flow rate of 2 ml/min.

Monitor the elution profile by measuring the absorbance at 214 nm and 280 nm.

Collect the fractions corresponding to the peaks of interest.

Perform analytical RP-HPLC on the collected fractions to assess their purity.

Pool the pure fractions containing Deltorphin I and lyophilize.
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Structural Characterization
Hydrolyze a small aliquot of the purified peptide in 6 M HCl at 110°C for 24 hours in a

sealed, evacuated tube.

Dry the hydrolysate to remove the HCl.

Derivatize the amino acids with a suitable reagent (e.g., phenylisothiocyanate).

Separate and quantify the derivatized amino acids using RP-HPLC.

Dansylation of the N-terminal amino acid:

Dissolve the peptide in 50 mM sodium bicarbonate.

Add dansyl chloride in acetone and incubate in the dark.

Hydrolyze the dansylated peptide in 6 M HCl.

Identify the N-terminal dansyl-amino acid by two-dimensional thin-layer chromatography

on polyamide plates.

Edman Degradation Cycle:

Couple the peptide with phenylisothiocyanate (PITC) in a pyridine/water mixture.

Dry the sample thoroughly.

Perform the cleavage step with anhydrous trifluoroacetic acid (TFA) to release the N-

terminal amino acid as a thiazolinone derivative.

Extract the thiazolinone with an organic solvent.

Take a small aliquot of the remaining peptide for the next round of N-terminal analysis by

dansylation.

Repeat the cycle to determine the sequence.
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Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of

Deltorphin I for the delta-opioid receptor.

Membrane Preparation:

Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

Centrifuge the supernatant at high speed to pellet the membranes.

Wash the membrane pellet by resuspension and centrifugation.

Resuspend the final pellet in assay buffer and determine the protein concentration.

Binding Assay:

In a 96-well plate, combine the membrane preparation, the radioligand ([¹²⁵I][D-

Ala²]deltorphin-I) at a concentration close to its K D, and varying concentrations of

unlabeled Deltorphin I or other competing ligands.

For total binding, omit the unlabeled ligand. For non-specific binding, include a high

concentration of a non-radioactive, high-affinity ligand (e.g., naloxone).

Incubate the plate at room temperature for a specified time to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by

washing with ice-cold buffer to separate bound from free radioligand.

Measure the radioactivity retained on the filters using a gamma counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ and Kᵢ values by non-linear regression analysis.

Functional Assay: [³⁵S]GTPγS Binding
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This assay measures the activation of G-proteins coupled to the delta-opioid receptor upon

agonist binding.

Assay Components:

Membrane preparation expressing delta-opioid receptors.

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

GDP (10 µM).

[³⁵S]GTPγS (0.05-0.1 nM).

Deltorphin I at various concentrations.

Procedure:

In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of

Deltorphin I.

Pre-incubate at 30°C for 15 minutes.

Initiate the reaction by adding [³⁵S]GTPγS.

Incubate at 30°C for 60 minutes with gentle shaking.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer.

Measure the radioactivity on the filters using a scintillation counter.

Determine the agonist-stimulated [³⁵S]GTPγS binding and calculate the EC₅₀ and Eₘₐₓ

values.

In Vivo Analgesia Assay: Mouse Tail-Flick Test
This assay assesses the analgesic properties of Deltorphin I in a rodent model.
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Animals: Male mice (e.g., Kunming strain, 20-25 g).

Procedure:

Administer Deltorphin I or a vehicle control via the desired route (e.g.,

intracerebroventricularly, intravenously, or subcutaneously).

At various time points after administration, measure the tail-flick latency.

Focus a beam of radiant heat onto the ventral surface of the mouse's tail.

Record the time it takes for the mouse to flick its tail away from the heat source.

A cut-off time is used to prevent tissue damage.

An increase in the tail-flick latency compared to the vehicle control indicates an analgesic

effect.

Determine the dose-response relationship and calculate the ED₅₀.

Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of Deltorphin I and the workflows of the

key experimental procedures.
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Caption: Signaling pathway of Deltorphin I at the delta-opioid receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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